molecular formula C12H10N2O4 B1454058 2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]acetic acid CAS No. 176593-99-0

2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]acetic acid

Cat. No.: B1454058
CAS No.: 176593-99-0
M. Wt: 246.22 g/mol
InChI Key: KYLZZJIUYCARJX-UHFFFAOYSA-N
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Description

2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]acetic acid is a chemical compound that belongs to the class of oxazole derivatives It is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]acetic acid typically involves the formation of the oxazole ring followed by the introduction of the formamido and acetic acid groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the oxazole ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxazole oxides, while reduction could produce reduced oxazole derivatives. Substitution reactions can result in a variety of substituted oxazole compounds .

Scientific Research Applications

2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]acetic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The formamido and acetic acid groups may also play a role in its activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Phenyl-1,2-oxazol-3-yl)amino]acetic acid
  • 2-[(5-Phenyl-1,2-oxazol-3-yl)carboxamido]acetic acid
  • 2-[(5-Phenyl-1,2-oxazol-3-yl)hydroxy]acetic acid

Uniqueness

2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]acetic acid is unique due to the presence of the formamido group, which can enhance its biological activity and specificity. This distinguishes it from other similar compounds that may lack this functional group or have different substituents on the oxazole ring .

Properties

IUPAC Name

2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c15-11(16)7-13-12(17)9-6-10(18-14-9)8-4-2-1-3-5-8/h1-6H,7H2,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLZZJIUYCARJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 5-phenyl-isoxazole-3-carboxylic acid (1 g, 0.00529 mol) in DMF (5 mL) was added DIPEA (2.73 g, 0.0211 mol), HOBt (0.89 g, 0.006078 mol) and EDCI.HCl (1.266 g, 0.00661 mol) at ambient temperature. After 2 minutes glycine ethyl ester hydrochloride (0.811 g, 0.00581 mol) was added and the resulting mixture was stirred at ambient temperature overnight. The reaction mixture was diluted with cold water and the resulting precipitate was isolated by filtration and dried to afford 0.744 g (56%) of 5-phenyl-isoxazole-3-carbonyl)-amino]-acetic acid ethyl ester. LCMS: 275.1 (M+1)+, 94%. To a stirred solution of [(5-phenyl-isoxazole-3-carbonyl)-amino]-acetic acid ethyl ester (0.74 g, 0.00270 mol) in a mixture of THF (5 mL), methanol (5 mL) and H2O (5 mL) was added LiOH.H2O (0.34 g, 0.00809 mol) and the resulting mixture was stirred at ambient temperature for 1 hour. Volatiles were then evaporated and the resulting residue was diluted with water and acidified with concentrated HCl. The resulting precipitate was isolated by filtration and dried to afford 0.57 g (76%) of [(5-phenyl-isoxazole-3-carbonyl)-amino]-acetic acid. LCMS: 247.06 (M+1)+, 98.18%.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.73 g
Type
reactant
Reaction Step One
Name
Quantity
0.89 g
Type
reactant
Reaction Step One
Quantity
1.266 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.811 g
Type
reactant
Reaction Step Two
Quantity
0.74 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
LiOH.H2O
Quantity
0.34 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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